Unii-KB3BB67DU4
Description
UNII-KB3BB67DD4 (Chemical Abstracts Service [CAS] registry number 99799-09-4) is a synthetic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. Its IUPAC name is 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine, and it is characterized by a benzothiazole core substituted with methoxy and tetrahydropyran groups. The compound’s InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
Molecular Formula |
C35H43N7O5 |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
propyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45) |
InChI Key |
SLPCJXCFBRGFMX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Unii-KB3BB67DU4 is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity starting materials, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Unii-KB3BB67DU4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used.
Scientific Research Applications
Unii-KB3BB67DU4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and effects on cell function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of Unii-KB3BB67DU4 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Physical and Chemical Properties :
- Boiling Point : 351.8°C (predicted)
- LogP (Octanol-Water Partition Coefficient): 1.70
- Topological Polar Surface Area (TPSA) : 73.9 Ų
- Solubility: Highly soluble in methanol and dimethylformamide (DMF), moderately soluble in water (0.24 mg/mL).
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of UNII-KB3BB67DD4 and Structurally Related Compounds
Key Observations :
- Structural Similarity : UNII-KB3BB67DD4 shares the C₈H₁₄O₃ formula with 4-hydroxycyclohexylacetic acid but differs in functional groups (benzothiazole vs. cyclohexyl-acetic acid).
- Solubility : The benzothiazole core in UNII-KB3BB67DD4 reduces water solubility (0.24 mg/mL) compared to trans-4-hydroxycyclohexanecarboxylic acid (12.5 mg/mL).
- CYP Inhibition : UNII-KB3BB67DD4 exhibits broader CYP inhibition (3A4, 2D6) than analogs, likely due to its aromatic heterocycle enhancing enzyme binding.
Key Observations :
- Yield : UNII-KB3BB67DD4’s lower yield (25%) reflects steric hindrance from the tetrahydropyran group, unlike the straightforward hydrolysis of trans-4-hydroxycyclohexanecarboxylic acid (85%).
- Purification : Reverse-phase chromatography is required for UNII-KB3BB67DD4 due to polar byproducts, whereas simpler analogs are purified via crystallization.
Table 3: Bioactivity and ADME Properties
| Compound | P-gp Substrate | BBB Penetration | Plasma Protein Binding (%) | Half-life (h) |
|---|---|---|---|---|
| UNII-KB3BB67DD4 | Yes | No | 92 | 4.5 |
| trans-4-Hydroxycyclohexanecarboxylic acid | No | Yes | 45 | 1.2 |
| 4-Hydroxycyclohexylacetic acid | No | No | 68 | 3.0 |
Key Observations :
- P-gp Interaction : UNII-KB3BB67DD4’s benzothiazole moiety increases P-gp binding, limiting central nervous system (CNS) penetration.
- Half-life : The compound’s extended half-life (4.5 h) compared to analogs suggests metabolic stability conferred by the methoxy group.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
